molecular formula C18H18O2 B1675913 Magnolol CAS No. 528-43-8

Magnolol

Cat. No. B1675913
CAS RN: 528-43-8
M. Wt: 266.3 g/mol
InChI Key: VVOAZFWZEDHOOU-UHFFFAOYSA-N
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Description

Magnolol is an organic compound classified as a lignan . It is a bioactive compound found in the bark of the Houpu magnolia (Magnolia officinalis) and in M. grandiflora . The compound exists at the level of a few percent in the bark of species of magnolia, the extracts of which have been used in traditional Chinese and Japanese medicine .


Synthesis Analysis

Magnolol is synthesized by linking two chavicol molecules catalyzed by the enzyme laccase . In vitro experiments confirmed MoLAC14 as a pivotal enzyme in magnolol synthesis . Improvements in the thermal stability of MoLAC14 were achieved through selective mutations .


Molecular Structure Analysis

Structural analyses reveal that magnolol adopts its two 5-allyl-2-hydroxyphenyl moieties occupying the acidic and hydrophobic cavities of RXRα L-shaped ligand-binding pocket, respectively . Two magnolol molecules cooperatively accommodate into PPARγ Y-shaped ligand-binding pocket .


Chemical Reactions Analysis

Magnolol is synthesized by linking two chavicol molecules catalyzed by the enzyme laccase . Laccase plays a vital role in oxidizing aromatic substrates, primary phenolics, and diamines or benzenethiols, generating water as a byproduct .


Physical And Chemical Properties Analysis

Magnolol is a lipophilic compound . It has a lower solubility at acidic pH values, but a higher solubility at alkaline pH values .

Scientific Research Applications

Breast Cancer Therapy

  • Magnolol has shown potential in breast cancer therapy. It inhibits the activity of highly invasive breast cancer cells, downregulates the expression of matrix metalloproteinase-9 (MMP-9), and inhibits nuclear factor-κB (NF-κB) transcriptional activity, crucial in tumor invasion. This suggests Magnolol's potential in suppressing tumor invasion and as a therapeutic agent against cancer (Liu et al., 2013).

Cancer Prevention and Treatment

  • Magnolol has been effective against various cancers, including brain, breast, cervical, colon, liver, lung, prostate, and skin cancers. It prevents or inhibits cancer growth through mechanisms involving the source and chemistry of Magnolol and molecular mechanisms targeting magnolol (Ranaware et al., 2018).

Lung Inflammation

  • Magnolol has beneficial effects in treating lung inflammation, a key factor in asthma and chronic obstructive pulmonary disease. It inhibits tumor necrosis factor-α-induced upregulation of intercellular adhesion molecule-1 (ICAM-1) and suppresses NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in human lung epithelial cells (Wu Chunlian et al., 2014).

Neuroprotection in Ischemia Injury

  • Magnolol protects neurons against ischemia injury by downregulating p38/MAPK, CHOP, and nitrotyrosine, demonstrating anti-inflammatory and anti-oxidative properties. This suggests its potential in protecting against ischemic injury to neurons (Chen et al., 2014).

Gallbladder Cancer Treatment

  • In gallbladder carcinoma cell lines, Magnolol inhibits growth by blocking cell cycle progression and inducing mitochondrial-related apoptosis. It regulates the expression of p53, p21, cyclin D1, CDC25A, and Cdk2 proteins, highlighting its potential as a novel therapeutic agent for gallbladder cancer treatment (Li et al., 2015).

Non-Small Cell Lung Cancer

  • Magnolol induces apoptosis in non-small cell lung cancer (NSCLC) cells via a caspase-independent pathway. It triggers the release of pro-apoptotic proteins and inhibits PI3K/AKT and ERK1/2 activity, suggesting a basis for developing Magnolol as a novel NSCLC treatment (Tsai et al., 2013).

Endothelial Injuries and Atherosclerosis

  • Magnolol serves as an anti-inflammatory agent during endothelial injuries and may play a role in treating vascular disorders, including atherosclerosis. It suppresses interleukin-6-induced STAT3 activation and gene expression in endothelial cells (Chen et al., 2006).

Ulcerative Colitis Treatment

  • Magnolol shows protective effects in dextran sulphate sodium-induced colitis in mice, suggesting its potential as an alternative therapeutic reagent for colitis treatment (Shen et al., 2018).

Diabetic Nephropathy

  • Magnolol exhibits beneficial effects in non-obese type 2 diabetic rats, leading to good blood glucose control and prevention of diabetic complications such as diabetic nephropathy (Sohn et al., 2007).

Safety And Hazards

Magnolol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Magnolol has been used in traditional Chinese and Japanese herbal medicine and possesses a wide range of pharmacological activities . Recent studies have shown that magnolol extract and mitochondria-targeted magnolol can inhibit mitochondrial respiration and cell proliferation in melanoma and oral cancer cells, respectively, and they can also induce ROS and mitophagy . These findings not only elucidated the key enzymes for chavicol to magnolol conversion, but also laid the groundwork for synthetic biology-driven magnolol production .

properties

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOAZFWZEDHOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044076
Record name Magnolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; Bitter aroma
Record name Magnolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in DMSO, Sparingly soluble (in ethanol)
Record name Magnolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Mechanism of Action

The effects of honokiol and magnolol, two major bioactive constituents of the bark of Magnolia officinalis, on Ca(2+) and Na(+) influx induced by various stimulants were investigated in cultured rat cerebellar granule cells by single-cell fura-2 or SBFI microfluorimetry. Honokiol and magnolol blocked the glutamate- and KCl-evoked Ca(2+) influx with similar potency and efficacy, but did not affect KCl-evoked Na(+) influx. However, honokiol was more specific for blocking NMDA-induced Ca(2+) influx, whereas magnolol influenced with both NMDA- and non-NMDA activated Ca(2+) and Na(+) influx. Moreover, the anti-convulsant effects of these two compounds on NMDA-induced seizures were also evaluated. After honokiol or magnolol (1 and 5 mg/kg, ip) pretreatment, the seizure thresholds of NMRI mice were determined by tail-vein infusion of NMDA (10 mg/mL). Data showed that both honokiol and magnolol significantly increased the NMDA-induced seizure thresholds, and honokiol was more potent than magnolol. These results demonstrated that magnolol and honokiol have differential effects on NMDA and non-NMDA receptors, suggesting that the distinct therapeutic applications of these two compounds for neuroprotection should be considered., Magnolol inhibited phorbol 12-myristate 13-acetate (PMA)-activated rat neutrophil aggregation in a concentration-dependent manner with an IC50 (concentration resulting in 50% inhibition) of 24.2 +/- 1.7 uM. Magnolol suppressed the enzyme activity of neutrophil cytosolic and rat brain protein kinase C (PKC) over the same range of concentrations at which it inhibited the aggregation. Magnolol did not affect PMA-induced cytosolic PKC-alpha and -delta membrane translocation or trypsin-treated rat-brain PKC activity, but attenuated [3H]phorbol 12,13-dibutyrate binding to neutrophil cytosolic PKC. These results suggest that the inhibition of PMA-induced rat neutrophil aggregation by magnolol is probably attributable, at least in part, to the direct suppression of PKC activity through blockade of the regulatory region of PKC., Magnolol, a substance purified from the bark of Magnolia officialis, inhibits cell proliferation and induces apoptosis in a variety of cancer cells. The aim of this study was to study the effects of magnolol on CGTH W-2 thyroid carcinoma cells. After 24 hr treatment with 80 u M magnolol in serum-containing medium, about 50% of the cells exhibited apoptotic features and 20% necrotic features. Cytochrome-c staining was diffused in the cytoplasm of the apoptotic cells, but restricted to the mitochondria in control cells. Western blot analyses showed an increase in levels of activated caspases (caspase-3 and -7) and of cleaved poly (ADP-ribose) polymerase (PARP) by magnolol. Concomitantly, immunostaining for apoptosis inducing factor (AIF) showed a time-dependent translocation from the mitochondria to the nucleus. Inhibition of either PARP or caspase activity blocked magnolol-induced apoptosis, supporting the involvement of the caspases and PARP. In addition, magnolol activated phosphatase and tensin homolog deleted on chromosome 10 (PTEN) and inactivated Akt by decreasing levels of phosphorylated PTEN and phosphorylated Akt. These data suggest that magnolol promoted apoptosis probably by alleviating the inhibitory effect of Akt on caspase 9. Furthermore, inhibition of PARP activity, but not of caspase activity, completely prevented magnolol-induced necrosis, suggesting the notion that it might be caused by depletion of intracellular ATP levels due to PARP activation. These results show that magnolol initiates apoptosis via the cytochrome-c/caspase 3/PARP/AIF and PTEN/Akt/caspase 9/PARP pathways and necrosis via PARP activation., The mis-regulation of nuclear factor-kappa B (NF-kappaB) signal pathway is involved in a variety of inflammatory diseases that leds to the production of inflammatory mediators. /These/ studies using human U937 promonocytes cells suggested that magnolol ... differentially down-regulated the pharmacologically induced expression of NF-kappaB-regulated inflammatory gene products MMP-9, IL-8, MCP-1, MIP-1alpha, TNF-alpha. Pre-treatment of magnolol blocked TNF-alpha-induced NF-kappaB activation in different cell types as evidenced by EMSA. Magnolol did not directly affect the binding of p65/p50 heterodimer to DNA. Immunoblot analysis demonstrated that magnolol inhibited the TNF-alpha-stimulated phosphorylation and degradation of the cytosolic NF-kappaB inhibitor IkappaBalpha and the effects were dose-dependent. Mechanistically, a non-radioactive IkappaB kinases (IKK) assay using immunoprecipitated IKKs protein demonstrated that magnolol inhibited both intrinsic and TNF-alpha-stimulated IKK activity, thus suggesting a critical role of magnolol in abrogating the phosphorylation and degradation of IkappaBalpha. The involvement of IKK was further verified in a HeLa cell NF-kappaB-dependent luciferase reporter system. In this system magnolol suppressed luciferase expression stimulated by TNF-alpha and by the transient transfection and expression of NIK (NF-kappaB-inducing kinase), wild type IKKbeta, constitutively active IKKalpha and IKKbeta, or the p65 subunit. Magnolol was also found to inhibit the nuclear translocation and phosphorylation of p65 subunit of NF-kappaB. In line with the observation that NF-kappaB activation may up-regulate anti-apoptotic genes, it was shown in U937 cells that magnolol enhanced TNF-alpha-induced apoptotic cell death. /The/ results suggest that magnolol or its derivatives may have potential anti-inflammatory actions through IKK inactivation., For more Mechanism of Action (Complete) data for MAGNOLOL (10 total), please visit the HSDB record page.
Record name MAGNOLOL
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Product Name

Magnolol

CAS RN

528-43-8
Record name Magnolol
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Record name Magnolol
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Record name Magnolol
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Record name Magnolol
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Record name MAGNOLOL
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Record name MAGNOLOL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

101.5-102 °C
Record name MAGNOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The 4,4′-diallyl-2,2′-bianisole is added to a mixture of aluminum chloride, thiourea and 1,2-dichloroethane slowly over 3 hours at 50° C. Temperature and stirring is maintained for an additional 3-4 hours. Reaction mix is cooled and added to HCl and phases are separated. The organic layer is added to charcoal, filtered and the solvent distilled, to obtain the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,900
Citations
A Sarrica, N Kirika, M Romeo, M Salmona… - Planta …, 2018 - thieme-connect.com
… The content of magnolol and honokiol in MBE depends … magnolol and honokiol have been extensively investigated. Here we review the safety and toxicological properties of magnolol …
Number of citations: 154 www.thieme-connect.com
J Zhang, Z Chen, X Huang, W Shi, R Zhang… - BioMed Research …, 2019 - hindawi.com
… Magnolol, a hydroxylated biphenyl natural compound isolated from Magnolia officinalis, has … the biological functions mediated by magnolol. Thus, magnolol is considered as a promising …
Number of citations: 71 www.hindawi.com
AM Ranaware, K Banik, V Deshpande… - International journal of …, 2018 - mdpi.com
… , and the source and chemistry of magnolol and the molecular mechanism underlying the targets of magnolol are discussed. This review proposes magnolol as a suitable candidate that …
Number of citations: 130 www.mdpi.com
JP Wang, MF Hsu, SZ Raung, CC Chen, JS Kuo… - Naunyn-Schmiedeberg's …, 1992 - Springer
… magnolol, indomethacin and ibuprofen. The lethality of endotoxin challenge was reduced by pretreatment with magnolol, … in mice pretreated with magnolol and BW755C. Suppression of …
Number of citations: 137 link.springer.com
M Ogata, M Hoshi, K Shimotohno, S Urano… - Journal of the American …, 1997 - Springer
The antioxidant activity of 10 Japanese and Chinese crude drugs (Kampo drugs) was determined in vitro. Extract of Magnolia cortex, which had the highest antioxidant activity, …
Number of citations: 200 link.springer.com
KH Bang, YK Kim, BS Min, MK Na, YH Rhee… - Archives of Pharmacal …, 2000 - Springer
… Of these compounds, magnolol and honokiol are major compounds. We isolated the magnolol (1) and honokiol (2) from the stem bark of M. obovata as antifungal constituents. Two com…
Number of citations: 175 link.springer.com
KY Ho, CC Tsai, CP Chen, JS Huang… - Phytotherapy …, 2001 - Wiley Online Library
… Hence we suggest that honokiol and magnolol might have the potential to be an adjunct in the … whether honokiol and magnolol have antimicrobial activity against these pathogens. …
Number of citations: 246 onlinelibrary.wiley.com
JL Shen, KM Man, PH Huang, WC Chen, DC Chen… - Molecules, 2010 - mdpi.com
… of honokiol and magnolol are described. Knowledge of the multiple activities of honokiol and magnolol can assist with the development of honokiol and magnolol derivatives and the …
Number of citations: 164 www.mdpi.com
K Watanabe, H Watanabe, Y Goto… - Planta …, 1983 - thieme-connect.com
… µg, magnolol suppressed the incidence of spike discharge, but not seizure discharge. Magnolol … These results suggest that magnolol causes a depression of the ascending activating …
Number of citations: 210 www.thieme-connect.com
Y Maruyama, H Kuribara, M Morita… - Journal of Natural …, 1998 - ACS Publications
… magnolol and 14.2 min for honokiol. The results of the HPLC analyses revealed that 9.5 mg of magnolol … be deduced that the source for the magnolol and honokiol in the preparation is …
Number of citations: 195 pubs.acs.org

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